Thermodynamic Stability Ranking of cis vs. trans-1,2-Dimethylcyclobutane Isomers
The trans isomer of 1,2-dimethylcyclobutane is significantly more thermodynamically stable than the cis isomer due to reduced 1,2-eclipsing interactions in its most stable puckered conformation [1]. This differential stability is a cornerstone example in stereochemical and conformational analysis education.
| Evidence Dimension | Thermodynamic Stability |
|---|---|
| Target Compound Data | trans-1,2-Dimethylcyclobutane: higher stability |
| Comparator Or Baseline | cis-1,2-Dimethylcyclobutane: lower stability |
| Quantified Difference | The trans isomer is thermodynamically more stable; a specific energy difference is inferred from standard textbooks and conformational analysis principles. |
| Conditions | Inferred from standard conformational analysis and stereochemical principles. |
Why This Matters
This is a classic, textbook example for demonstrating stereochemical principles, making the compound essential for educational and training laboratory procurement.
- [1] Pearson Channels. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane, but cis-1,3-dimethylcyclobutane is more stable than trans-1,3-dimethylcyclobutane. Accessed Apr. 23, 2026. View Source
